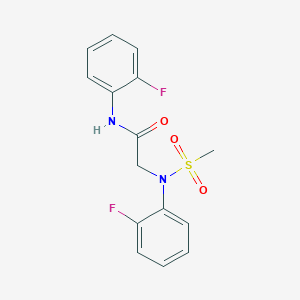

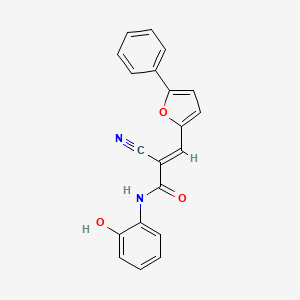

N~1~,N~2~-bis(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide involves complex reactions where fluorosulfonyl and (trifluoromethyl)sulfonyl groups play crucial roles. For example, acyclic sulfur−nitrogen compounds exhibit extensive electron delocalization, impacting their synthesis and structural properties (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by strong intermolecular hydrogen-bonding and electron delocalization, which influence their molecular geometry and electronic properties. The synthesis and crystal structure of N-(3-thenoyl)fluorosulfonimide showcase these aspects, contributing to our understanding of the molecular structure (Macneill et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide and its analogs are influenced by their sulfonyl groups. The reaction dynamics and products formed from nucleophilic attacks on these groups are significant for understanding the chemical behavior of such compounds (Ying et al., 2000).

Physical Properties Analysis

The physical properties, including ionic conductivity and viscosity, of ionic liquids related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, are crucial for their applications. Studies on N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids provide insights into these properties and their implications (Zhou et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds within the same class as N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, are determined by their structural features. For instance, the study of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid highlights the influence of structural components on chemical stability and reactivity (Yang et al., 2017).

科学的研究の応用

Ionogel-based Solid-State Supercapacitor

A study by Nègre et al. (2016) focuses on the application of inorganic gel polymer electrolytes, including N-methyl-N-propylpiperidinium bis(fluorosulfonyl)imide, in all solid-state supercapacitors. These ionogels exhibit high ionic conductivity over a wide temperature range, making them suitable for non-toxic and safer supercapacitors with potential packaging and flexible device applications (Nègre et al., 2016).

Electrolyte Solvation and Ionic Association

Han et al. (2022) explored the properties of bis(fluorosulfonyl)imide anion, which is useful in lithium salts and ionic liquids for battery electrolyte applications. The study provided insights into the anion's properties concerning solvate formation and electrolyte characteristics, contributing to a better understanding of battery electrolyte chemistry (Han et al., 2022).

Synthesis and Electrochemistry of Sulfur-Nitrogen Compounds

Macneill et al. (2009) investigated the electrochemical properties of N-(3-Thenoyl)fluorosulfonimide, a compound structurally related to N1,N2-bis(2-fluorophenyl)-N2-(methylsulfonyl)glycinamide. The research provided insights into the synthesis, structure, and potential electrochemical applications of these compounds (Macneill et al., 2009).

特性

IUPAC Name |

2-(2-fluoro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-9-5-3-7-12(14)17)10-15(20)18-13-8-4-2-6-11(13)16/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHYFXAGDCIWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)